![molecular formula C7H10Cl2N2 B1455215 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride CAS No. 1363210-33-6](/img/structure/B1455215.png)
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Overview
Description
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride (3CHT) is a compound that has been extensively studied for its potential applications in scientific research and lab experiments. 3CHT is a cyclic compound, containing a nitrogen atom and a chlorine atom. It has a molecular weight of 199.60 g/mol and a melting point of 134-136°C. 3CHT is soluble in water, ethanol, and methanol, and is a white, crystalline solid.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile scaffold in organic synthesis. It’s used as a starting material for the preparation of more complex heterocyclic systems, which are of significant relevance in pharmaceuticals . Its structure allows for various substitutions, making it a valuable precursor in the synthesis of diverse organic compounds.
Medicinal Chemistry
In medicinal chemistry, the pyrazole ring found in this compound is a common motif in drug design due to its mimicry of the adenine base in ATP . It can be utilized to create compounds with potential therapeutic effects, such as anti-inflammatory, antitumor, and antibacterial activities.
Agricultural Chemistry
Pyrazole derivatives, including this compound, are explored for their use in agriculture. They can be synthesized into pesticides and herbicides, providing a new avenue for pest control strategies that are more environmentally friendly and targeted .
Catalysis
The chloromethyl group in this compound can act as a ligand in catalysis, potentially improving the efficiency of certain chemical reactions. This can lead to more sustainable and cost-effective industrial processes .
Environmental Chemistry
Research into the environmental fate of pyrazole derivatives, including this compound, is crucial. They can be studied for their breakdown products and long-term environmental impact, contributing to safer chemical practices .
Theoretical and Computational Chemistry
The compound’s structure and reactivity are subjects of interest in theoretical studies. Computational models can predict its behavior in various conditions, aiding in the design of new compounds and understanding of chemical phenomena .
Mechanism of Action
Target of Action
The primary targets of pyrazole derivatives, which include 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, are often proteins or enzymes in the body. For instance, some pyrazole derivatives have been found to interact with Estrogen receptor alpha, Estrogen receptor beta, and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolism.
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . .
properties
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPRVJHZXQFTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363210-33-6 | |
Record name | Cyclopentapyrazole, 3-(chloromethyl)-1,4,5,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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